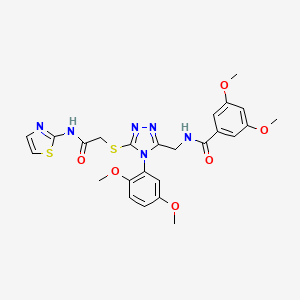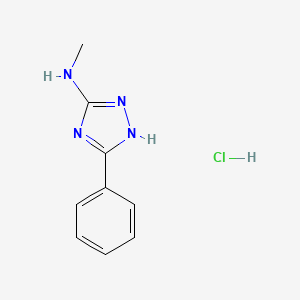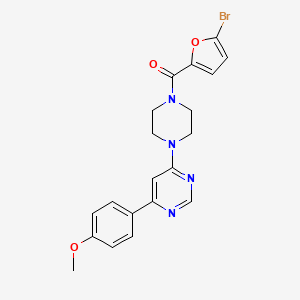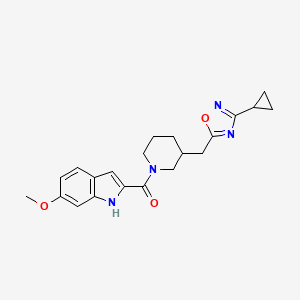![molecular formula C10H13N3S B2988193 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole CAS No. 302931-68-6](/img/structure/B2988193.png)
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and diverse applications. It belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is characterized by the presence of a propan-2-ylsulfanyl group attached to the triazole ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1H-1,2,3-benzotriazole with propan-2-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene. The temperature is maintained at around 60-80°C, and the reaction time varies from 4 to 6 hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzotriazoles.
Aplicaciones Científicas De Investigación
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as a corrosion inhibitor in industrial applications, particularly in the protection of metals from oxidative damage.
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives:
Similar Compounds: Examples include 1H-1,2,3-benzotriazole, 5-chloro-1H-1,2,3-benzotriazole, and 1-methyl-1H-1,2,3-benzotriazole.
Uniqueness: The presence of the propan-2-ylsulfanyl group distinguishes it from other benzotriazole derivatives, imparting unique chemical properties and reactivity.
Comparison: Compared to other benzotriazoles, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
1-(propan-2-ylsulfanylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)14-7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIUFWEWPQMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCN1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)


![4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)


![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)

